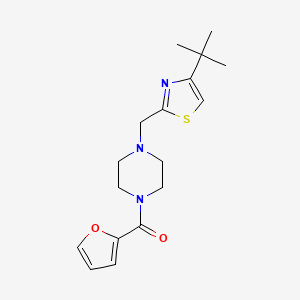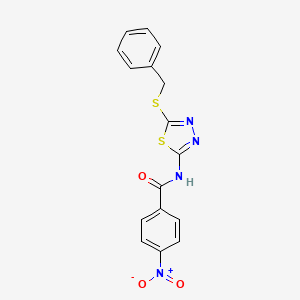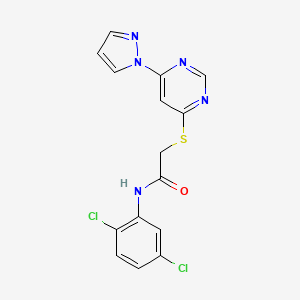
Cycloalliin hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloalliin Hydrochloride Monohydrate is a standard used for food analysis . It is a white crystalline powder with a molecular formula of C6H11NO3S・HCl・H2O and a molecular weight of 231.70 .
Synthesis Analysis
The synthesis of cycloalliin is usually achieved during the storage of raw garlic at high temperatures . During this process, its cycloalliin content increases .
Molecular Structure Analysis
The molecular formula of Cycloalliin Hydrochloride Monohydrate is C6H11NO3S・HCl・H2O . The molecular weight is 231.70 . For a detailed molecular structure, it would be best to refer to a dedicated chemical database or resource.
Physical And Chemical Properties Analysis
Cycloalliin Hydrochloride Monohydrate appears as a white crystalline powder . It is used as a standard for food analysis . The compound should be stored at 2-10 degrees Celsius .
Applications De Recherche Scientifique
Antioxidant Properties
Cycloalliin hydrochloride, a sulfur-containing compound found in garlic, exhibits potent antioxidant activity. It scavenges free radicals, reducing oxidative stress and potentially preventing cellular damage. Researchers have investigated its role in mitigating oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative conditions .
Metabolic Health
Garlic compounds, including cycloalliin, influence lipid metabolism and glucose regulation. They may help manage diabetes, improve insulin sensitivity, and maintain healthy lipid profiles.
Fujikawa, M., Oshima, H., Matsuoka, H., & Tamura, H. (2021). Metabolomic analysis of garlic varieties revealed high cycloalliin content in fresh and black Kinkyou bulbs. Food Science and Technology Research, 27(4), 657–670. Read more
Mécanisme D'action
Target of Action
Cycloalliin hydrochloride is a sulfur-containing imino acid found in garlic and onion .
Mode of Action
It’s known that cycloalliin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . It also significantly reduces α-melanocyte-stimulating hormone-induced melanin levels and both protein and mRNA levels of tyrosinase .
Biochemical Pathways
Cycloalliin significantly inhibits the activity of adenylate cyclase, an enzyme involved in the cyclic adenosine monophosphate-signaling pathway during melanogenesis . Consequently, mRNA and protein expression of tyrosinase is reduced significantly . This suggests that cycloalliin may affect the biochemical pathways involved in melanogenesis.
Pharmacokinetics
One study suggests that the oral absorption of cycloalliin is rapid with a tmax about 05 h, and the absolute bioavailability is about 10% . More research is needed to fully understand the ADME properties of cycloalliin hydrochloride and their impact on its bioavailability.
Result of Action
Cycloalliin hydrochloride has been shown to have several beneficial effects. It exhibits antioxidative, antithrombotic, hypolipidemic, hypoglycemic, antihypertensive, and anti-Alzheimer’s disease effects . Additionally, it has been shown to inhibit melanin biosynthesis in B16 mouse melanoma cells .
Action Environment
The action of cycloalliin hydrochloride can be influenced by environmental factors. For instance, the levels of cycloalliin and polyphenols in garlic increased under alkaline conditions . Furthermore, the storage condition of cycloalliin hydrochloride is recommended to be at 2-10 degrees Celsius , suggesting that temperature can influence its stability. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of cycloalliin hydrochloride.
Propriétés
IUPAC Name |
5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAIFGSWCJGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)CC(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-hydroxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline-4-carboxamide](/img/structure/B2822309.png)



![N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2822313.png)
![(1-Methyl-2-oxabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B2822314.png)

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)



![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)